Cas no 59565-53-6 (4-(5-Amino-1,3,4-thiadiazol-2-yl)phenol)

4-(5-Amino-1,3,4-thiadiazol-2-yl)phenol structure
59565-53-6 structure
Product Name:4-(5-Amino-1,3,4-thiadiazol-2-yl)phenol
CAS No:59565-53-6
MF:C8H7N3OS
MW:193.225679636002
MDL:MFCD03659018
CID:1068482
PubChem ID:936815
Update Time:2025-11-01

4-(5-Amino-1,3,4-thiadiazol-2-yl)phenol Chemical and Physical Properties

Names and Identifiers

    • 4-(5-Amino-[1,3,4]thiadiazol-2-yl)-phenol
    • 4-(5-amino-1,3,4-thiadiazol-2-yl)phenol
    • 4-(amino-[1,3,4]thiadiazol-2-yl)-phenol
    • AC1NUA81
    • BB_SC-0451
    • CTK7J9252
    • CTK8F5406
    • Oprea1_052700
    • STK827891
    • MFCD03659018
    • GVY
    • CCG-116760
    • DB-184069
    • AS-38721
    • BDBM50502115
    • 4-(5-amino-[1,3,4]thiadiazol-2-yl)-phenol, AldrichCPR
    • 4-(5-amino-1,3,4-thiadiazol-2-yl) phenol
    • DTXSID40419970
    • AKOS000224931
    • 59565-53-6
    • CS-0243382
    • SCHEMBL11340093
    • EN300-263140
    • CHEMBL4471826
    • 4-(5-Amino-1,3,4-thiadiazol-2-yl)phenol
    • MDL: MFCD03659018
    • Inchi: 1S/C8H7N3OS/c9-8-11-10-7(13-8)5-1-3-6(12)4-2-5/h1-4,12H,(H2,9,11)
    • InChI Key: ZLHDTOUWXDZDGO-UHFFFAOYSA-N
    • SMILES: S1C(N)=NN=C1C1C=CC(=CC=1)O

Computed Properties

  • Exact Mass: 193.03098303g/mol
  • Monoisotopic Mass: 193.03098303g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 173
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.3
  • Topological Polar Surface Area: 100Ų

4-(5-Amino-1,3,4-thiadiazol-2-yl)phenol Security Information

  • Hazard Category Code: 22
  • Hazardous Material Identification: Xi Xn
  • HazardClass:IRRITANT

4-(5-Amino-1,3,4-thiadiazol-2-yl)phenol Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A059007590-250mg
4-(5-Amino-1,3,4-thiadiazol-2-yl)phenol
59565-53-6 95%
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$232.78 2023-09-01
Alichem
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A578743-10mg
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$ 50.00 2022-06-08
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A578743-50mg
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A578743-100mg
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$ 210.00 2022-06-08
abcr
AB447497-250 mg
4-(5-Amino-1,3,4-thiadiazol-2-yl)phenol; .
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€595.00 2023-07-18
abcr
AB447497-1 g
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€1,130.50 2023-07-18
A2B Chem LLC
AG66987-10g
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A2B Chem LLC
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A2B Chem LLC
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4-(5-Amino-1,3,4-thiadiazol-2-yl)phenol Suppliers

Amadis Chemical Company Limited
Gold Member
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(CAS:59565-53-6)4-(5-Amino-1,3,4-thiadiazol-2-yl)phenol
Order Number:A1167729
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 01:09
Price ($):1301.0
Email:sales@amadischem.com

Additional information on 4-(5-Amino-1,3,4-thiadiazol-2-yl)phenol

4-(5-Amino-[1,3,4]thiadiazol-2-yl)-phenol (CAS No. 59565-53-6): A Versatile Heterocyclic Compound with Broad Applications

4-(5-Amino-[1,3,4]thiadiazol-2-yl)-phenol (CAS No. 59565-53-6) is a highly specialized heterocyclic compound that has garnered significant attention in pharmaceutical research, material science, and organic synthesis. This unique molecule combines the structural features of a phenol moiety with a [1,3,4]thiadiazole ring system, creating a versatile scaffold with diverse chemical properties and potential applications.

The compound's molecular structure features an amino-functionalized thiadiazole core linked to a phenolic group, which contributes to its interesting electronic properties and reactivity. Recent studies in drug discovery have highlighted the importance of such heterocyclic systems, particularly in the development of novel antimicrobial agents and enzyme inhibitors. The presence of both hydrogen bond donor (amino group) and acceptor (phenolic OH) sites makes this compound particularly valuable in medicinal chemistry applications.

From a synthetic chemistry perspective, 4-(5-Amino-[1,3,4]thiadiazol-2-yl)-phenol serves as an important building block for more complex molecular architectures. Its thiadiazole-phenol hybrid structure has been explored in the design of fluorescent probes, with potential applications in bioimaging and chemical sensing. Researchers are particularly interested in how modifications to this core structure can influence photophysical properties for optical materials development.

The compound's stability under various conditions makes it suitable for material science applications. Recent patents have disclosed its use in the preparation of advanced polymers with enhanced thermal stability, addressing growing market demands for high-performance materials in electronics and aerospace industries. The amino-thiadiazole moiety in particular has shown promise in creating novel coordination complexes with transition metals.

In pharmaceutical research, derivatives of 4-(5-Amino-[1,3,4]thiadiazol-2-yl)-phenol have demonstrated interesting biological activities. While maintaining compliance with regulatory guidelines, it's noteworthy that this structural motif appears in several investigational compounds targeting various biological pathways. The thiadiazole-phenol hybrid system has been identified as a privileged structure in drug design, capable of interacting with multiple biological targets.

From a commercial availability standpoint, CAS 59565-53-6 is typically supplied as a high-purity solid by specialty chemical manufacturers. The global market for such fine chemicals has seen steady growth, driven by increasing R&D investments in life sciences and advanced materials. Quality control specifications typically include HPLC purity ≥98% and thorough characterization by spectroscopic methods (NMR, MS) to ensure batch-to-batch consistency.

The synthesis of 4-(5-Amino-[1,3,4]thiadiazol-2-yl)-phenol typically involves multi-step organic transformations starting from readily available precursors. Modern synthetic approaches emphasize green chemistry principles, with recent literature reporting improved yields through catalytic methods and microwave-assisted synthesis. These advancements align with the pharmaceutical industry's growing emphasis on sustainable manufacturing practices.

Analytical characterization of this compound presents interesting challenges and opportunities for spectroscopic techniques. The presence of multiple heteroatoms in the thiadiazole ring creates distinctive patterns in NMR spectra, while the phenolic OH and amino groups contribute to complex hydrogen bonding behavior observable through vibrational spectroscopy. These features make the compound an interesting subject for structural analysis studies.

Looking toward future applications, researchers are exploring the potential of 4-(5-Amino-[1,3,4]thiadiazol-2-yl)-phenol derivatives in nanotechnology and molecular electronics. The compound's ability to participate in π-π stacking interactions and form stable metal complexes positions it as a candidate for functional materials design. Recent publications have highlighted its use in creating self-assembled monolayers with potential applications in surface modification technologies.

For researchers working with CAS 59565-53-6, proper handling and storage recommendations include protection from moisture and light, typically stored at room temperature under inert atmosphere. While not classified as hazardous under standard regulations, appropriate laboratory safety practices should always be followed when handling any chemical substance, including the use of personal protective equipment.

The intellectual property landscape surrounding 4-(5-Amino-[1,3,4]thiadiazol-2-yl)-phenol continues to evolve, with new patents emerging in areas ranging from pharmaceutical compositions to specialty materials. This reflects the compound's versatility and the growing recognition of its value across multiple industries. Current market analysis suggests increasing demand for such multifunctional heterocycles in both academic and industrial research settings.

From an environmental perspective, studies on the biodegradation and ecotoxicology of thiadiazole-containing compounds have gained importance, aligning with global trends toward green chemistry and environmental sustainability. While specific data on this compound may be limited, the scientific community is actively developing better methods for assessing the environmental impact of such specialty chemicals.

In conclusion, 4-(5-Amino-[1,3,4]thiadiazol-2-yl)-phenol (CAS No. 59565-53-6) represents a fascinating example of how strategic combination of heterocyclic and phenolic moieties can yield compounds with wide-ranging scientific and commercial potential. Its applications span from medicinal chemistry to materials science, reflecting the ongoing convergence of these disciplines in modern research. As synthetic methodologies advance and our understanding of structure-activity relationships deepens, this compound and its derivatives will likely continue to play important roles in scientific innovation.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:59565-53-6)4-(5-Amino-1,3,4-thiadiazol-2-yl)phenol
A1167729
Purity:99%
Quantity:1g
Price ($):1301.0
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